1-[2-(1H-Imidazol-4-yl)ethyl]piperazine is a compound that combines the structural features of piperazine and imidazole, which are significant in medicinal chemistry due to their biological activities. This compound is of interest for its potential therapeutic applications, particularly in the field of neuropharmacology, where it may act as a modulator of neurotransmitter systems.
The compound can be synthesized through various chemical reactions involving piperazine and imidazole derivatives. Its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine is classified under imidazole derivatives and piperazine compounds. These classifications are crucial for understanding its chemical behavior and biological interactions.
The synthesis of 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine typically involves the alkylation of piperazine with an imidazole derivative. Common synthetic routes include:
The molecular formula for 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine is . The compound features:
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine can undergo various chemical reactions typical for amines and imidazoles, including:
These reactions often require specific conditions such as the presence of bases (e.g., triethylamine) or catalysts (e.g., palladium on carbon) to achieve desired yields and purity levels.
The mechanism of action for 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine is primarily linked to its interaction with neurotransmitter receptors, particularly:
Upon binding to these receptors, the compound can alter signaling pathways that regulate various physiological processes, including cognition and mood regulation.
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine has several potential applications in scientific research:
The structural architecture of 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine (molecular formula: C₉H₁₆N₄, PubChem CID: 22321679) exemplifies a strategic approach in designing multitarget-directed ligands (MTDLs) for complex neurodegenerative and oncological diseases [2] [3]. The piperazine moiety confers conformational flexibility and basicity, facilitating interactions with catalytic sites of enzymes like acetylcholinesterase (AChE), while the imidazole ring enables hydrogen bonding and π-π stacking with peripheral anionic sites (PAS) of target proteins [3] [10]. For example, in Alzheimer’s disease (AD), such hybrids simultaneously inhibit AChE and β-secretase (BACE-1), thereby reducing amyloid-beta (Aβ) aggregation—a hallmark of AD pathology [3] [10]. Hybrids incorporating piperazine-linked imidazoles demonstrate synergistic effects, such as compound 6c (IC₅₀ = 1.8 µM for AChE) and 5w (IC₅₀ = 7.51–33.67 µM across cancer cell lines), highlighting their dual therapeutic potential [3] [4].
Table 1: Pharmacological Profiles of Key Piperazine-Imidazole Hybrids
Compound | Primary Targets | Biological Activity | Reference |
---|---|---|---|
6c | AChE, BACE-1 | IC₅₀ = 1.8 µM (AChE); Aβ aggregation inhibition | [3] |
5w | CDK1/Cyclin B1 | G2/M cell cycle arrest; IC₅₀ = 7.51 µM (MDA-MB-231) | [4] |
Amiridine-hybrids | AChE, BChE, Carboxylesterase | Mixed-type inhibition; Kᵢ = 0.22 µM (BChE) | [10] |
The ethyl linker in 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine provides critical spatial flexibility, enabling engagement with N-methyl-D-aspartate receptors (NMDARs) and Ephrin-B2 receptors—key regulators of synaptic plasticity [2] [6]. Disruption of NMDAR-Ephrin-B2 cross-talk is implicated in autoimmune encephalitis, where autoantibodies displace NMDARs from synapses, impairing cognitive function [6]. Structural analogs like 1-(1-methyl-1H-imidazol-2-yl)piperazine (CAS: 113049-35-7) retain this ethyl spacer, facilitating receptor dimerization or allosteric modulation [7]. Piperazine variants also exhibit affinity for sigma receptors (σ1R/σ2R), histamine H₃ receptors, and cholinesterases, underscoring their versatility in neuromodulation [9]. For instance, σ1R antagonists like compound 5 (Kᵢ = 3.64 nM) enhance neuroprotection by regulating calcium flux and mitochondrial function [9].
Table 2: Structural and Functional Comparison of Piperazine-Imidazole Analogs
Compound | Structural Feature | Biological Target | Affinity/Activity |
---|---|---|---|
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine | Ethyl linker | NMDAR, Ephrin-B2 | Modulates receptor cross-talk |
1-(1-Methyl-1H-imidazol-2-yl)piperazine | Methyl-imidazole core | Cholinesterases | Kᵢ = 1531 nM (σ1R) |
Pitolisant derivatives | Piperazine-triazole | H₃R, σ1R | Kᵢ = 0.5 nM (σ1R) |
Early imidazole-based therapeutics (e.g., cimetidine) focused on peripheral targets like histamine H₂ receptors but exhibited limited blood-brain barrier (BBB) penetration [9]. The integration of piperazine—a "privileged scaffold" in CNS drug design—marked a paradigm shift, enhancing BBB permeability and enabling multitarget engagement [8] [10]. SAR studies reveal that replacing piperidine with piperazine in compounds like 4 (piperidine; σ1R Kᵢ = 1531 nM) vs. 5 (piperazine; σ1R Kᵢ = 3.64 nM) significantly boosts σ1R affinity due to altered hydrophobic interactions and basicity [9]. This evolution culminated in hybrids like amiridine-piperazine conjugates, which inhibit cholinesterases (Kᵢ = 0.22 µM for BChE) and mitigate Aβ toxicity, bridging symptomatic and disease-modifying AD treatments [10]. The structural refinement from rigid imidazole antagonists to flexible piperazine-imidazole hybrids thus represents a strategic advance in CNS pharmacology [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7